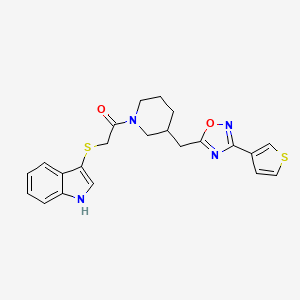

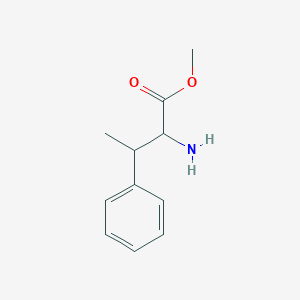

![molecular formula C17H17N3OS B2610092 1-(2-(1H-indol-3-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920368-07-6](/img/structure/B2610092.png)

1-(2-(1H-indol-3-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between tryptamine derivatives and other compounds . For example, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve coupling reactions initiated by C–H activation and aza-Michael addition . The title compound was obtained in high yield in the reaction between tryptamine and naproxen .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A series of compounds structurally related to the one have been synthesized and evaluated for their antimicrobial properties. Chauhan, Siddiqi, and Dwivedi (2017) synthesized pyrimidino derivatives demonstrating significant antimicrobial activities, suggesting the potential of these compounds to act synergistically against various microbes when indole and benzene nuclei are combined within a single molecule (Chauhan, Siddiqi, & Dwivedi, 2017).

Anticancer Properties

Another area of focus is the evaluation of these compounds for anticancer activity. Abdelhamid et al. (2016) synthesized derivatives that showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line. This suggests that certain structural modifications in the compound can enhance its potential as an anticancer agent (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).

Antioxidant and Enzyme Inhibitory Effects

Research by Youssef and Amin (2012) explores the synthesis of novel derivatives with potential antioxidant and antimicrobial activities. Their findings suggest that certain synthesized compounds exhibit notable antioxidant properties, which could be beneficial in the development of new therapeutic agents with reduced oxidative stress-related side effects (Youssef & Amin, 2012).

Molecular Docking and Bioactivity

Investigations into the molecular docking and bioactivity of these compounds reveal insights into their mechanism of action and potential targets. For example, studies by El-Sayed et al. (2016) and Gomha et al. (2018) provide evidence of the compounds' binding interactions with biological targets, which further elucidates their antimicrobial and possibly anticancer mechanisms (El-Sayed, Abbas, Abdel Mageid, & Magdziarz, 2016); (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds often have diverse pharmacological properties . For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved papers, it’s generally important to handle similar compounds in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Zukünftige Richtungen

The diverse pharmacological properties of indole derivatives and the proven anti-inflammatory properties of compounds like naproxen make it of great interest to synthesize hybrid molecules that combine these properties . Ongoing trials suggest that such compounds could combine broad-spectrum antiviral activity with well-known anti-inflammatory action .

Eigenschaften

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c21-17-19-16(22)13-5-3-7-15(13)20(17)9-8-11-10-18-14-6-2-1-4-12(11)14/h1-2,4,6,10,18H,3,5,7-9H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUNDAUGMUWFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)NC2=S)CCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2610009.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine](/img/structure/B2610010.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2610011.png)

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2610015.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2610017.png)

![7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610027.png)

![Cyclohexyl(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2610028.png)

![2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2610031.png)